5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide
Overview
Description
5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14FN3O2S and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Subheading Structural Characterization and Kinetic Investigation
The compound has been utilized in the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting its importance in understanding molecular and crystal structures. The compounds were structurally characterized using X-ray single crystal diffraction, revealing their molecular crystal organization. Ab initio quantum-chemical calculations further delved into the electronic structure of the isomeric molecules, contributing to a comprehensive understanding of intramolecular interactions (Rublova et al., 2017).
Applications in Therapeutic Agent Development
Subheading Enzyme Inhibitory Kinetics and Computational Study
In the development of therapeutic agents, a derivative of the compound has been synthesized and evaluated for its inhibitory effects on acetylcholinesterase, a significant target in Alzheimer’s disease treatment. This study not only synthesized the compound but also characterized it using various spectroscopic techniques, providing a robust foundation for its potential use as a therapeutic agent (Abbasi et al., 2018).
Applications in Photodynamic Therapy
Subheading Photophysical and Photochemical Properties
The compound’s derivative has been synthesized and its photophysical and photochemical properties characterized, demonstrating its potential application in photodynamic therapy, particularly for cancer treatment. The high singlet oxygen quantum yield and other significant properties make it a promising candidate in this therapeutic area (Pişkin et al., 2020).
Applications in Anticancer Drug Synthesis
Subheading Synthesis and Anticancer Properties
The compound has been incorporated into the synthesis of novel structures with potential anticancer properties. The study involved not only the synthesis but also the characterization of these compounds, providing a strong basis for their use in developing new anticancer drugs (Zhang et al., 2010).
Properties
IUPAC Name |
5-amino-4-(dimethylamino)-2-fluoro-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2S/c1-12-16(14,15)9-5-7(11)8(13(2)3)4-6(9)10/h4-5,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBJBAAVDLVBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)N)N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.